Potency Comparison: Unsubstituted Core vs. 4-Substituted Derivatives in L-Idose Reduction
The unsubstituted core compound (5a) demonstrates moderate inhibitory activity against human aldose reductase (hAKR1B1)-catalyzed L-idose reduction, with an IC50 of approximately 0.5 mM [1]. In contrast, 4-substituted derivatives (5d–j,l) exhibit significantly improved potency, with IC50 values ranging from 60 to 200 µM [1]. For instance, the lead compound 5e (4-(4-chlorobenzyl) derivative) has an IC50 of 157 µM for L-idose reduction, representing a >3-fold improvement over the core . This data underscores the core scaffold's role as a versatile starting point for SAR-driven optimization, with the potential to achieve nanomolar potency through further elaboration.
| Evidence Dimension | IC50 for L-idose reduction by hAKR1B1 |
|---|---|
| Target Compound Data | ~0.5 mM (compound 5a) |
| Comparator Or Baseline | 4-substituted derivatives: 60–200 µM; compound 5e: 157 µM |
| Quantified Difference | Derivatives are 2.5- to 8.3-fold more potent than 5a; 5e is >3-fold more potent. |
| Conditions | hAKR1B1 enzyme assay with 0.8 mM L-idose as substrate, 8 mU purified enzyme |
Why This Matters
The core compound is essential for SAR studies and as a benchmark for evaluating the impact of substituents on potency, guiding rational design of more potent derivatives.
- [1] Balestri F, Quattrini L, Coviello V, Sartini S, Da Settimo F, Cappiello M, Moschini R, Del Corso A, Mura U, La Motta C. Acid Derivatives of Pyrazolo[1,5-a]pyrimidine as Aldose Reductase Differential Inhibitors. Cell Chemical Biology. 2018;25(11):1414-1418.e3. doi:10.1016/j.chembiol.2018.07.008. View Source
